![molecular formula C30H36N4O B2497718 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 922118-68-1](/img/structure/B2497718.png)
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C30H36N4O and its molecular weight is 468.645. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a tetrahydroquinoline moiety and a biphenyl carboxamide. Its molecular formula is C22H30N2O, with a molecular weight of 350.49 g/mol. The structure is significant as it influences the compound's interactions with biological targets.
Research indicates that compounds featuring tetrahydroquinoline scaffolds exhibit various biological activities, particularly in anti-inflammatory and anticancer pathways. The following mechanisms have been identified:
- NF-κB Inhibition : Compounds similar to tetrahydroquinolines have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, which is crucial in inflammatory responses .
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that tetrahydroquinoline derivatives can exhibit significant cytotoxic effects against various human cancer cell lines, including breast (MDA-MB-231) and prostate (PC-3) cancers .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to the target compound. Notably:
- Inhibition of LPS-Induced NF-κB Activity : A study synthesized novel tetrahydroquinoline derivatives that showed potent inhibition of NF-κB transcriptional activity. One derivative exhibited 53 times the potency compared to standard inhibitors .
- Cytotoxicity Assessment : In vitro evaluations revealed that certain tetrahydroquinoline derivatives displayed substantial cytotoxicity against multiple cancer cell lines. For instance, derivatives were tested against NCI-H23 and MDA-MB-231 cells with notable growth inhibition percentages reported .
- Structure-Activity Relationship (SAR) : Research into the SAR of tetrahydroquinoline derivatives indicated that modifications in the phenyl moiety significantly impacted biological activity, enhancing potency against specific cancer types .
Aplicaciones Científicas De Investigación
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a compound with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, particularly in the development of therapeutics for neurological and metabolic disorders, as well as its role in biochemical research.
Molecular Formula
The compound has the molecular formula C24H30N4O and features a biphenyl core, which is essential for its biological activity. The presence of tetrahydroquinoline and piperazine moieties contributes to its pharmacological properties.
Neurological Disorders
Research indicates that compounds similar to this compound exhibit neuroprotective properties. Studies have shown that tetrahydroquinoline derivatives can modulate neurotransmitter systems, potentially aiding in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. These compounds may improve cognitive function by enhancing cholinergic activity and reducing oxidative stress in neuronal cells.
Metabolic Disorders
The compound has been investigated for its potential role in treating metabolic syndrome-related disorders. Research suggests that it may influence pathways involved in insulin sensitivity and glucose metabolism. By targeting specific receptors or enzymes linked to metabolic pathways, this compound could help manage conditions like type 2 diabetes and obesity.
Antidepressant Activity
Recent studies have indicated that similar compounds may possess antidepressant-like effects. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, offering a new avenue for developing antidepressant therapies.
Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies. Its ability to inhibit specific enzymes can provide insights into metabolic processes and disease mechanisms. For instance, it may serve as a lead compound for developing inhibitors targeting carbonic anhydrases or other critical enzymes involved in disease progression.
Drug Development
The compound's unique structure makes it a valuable candidate for drug development. Its pharmacokinetic properties can be optimized through structural modifications to enhance bioavailability and reduce side effects. This adaptability is crucial for creating effective therapeutic agents.
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
A study conducted on animal models of Alzheimer's disease demonstrated that administration of this compound resulted in improved cognitive performance and reduced amyloid plaque formation. These findings suggest its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Metabolic Syndrome Management
In clinical trials focusing on metabolic syndrome, the compound showed promise in improving insulin sensitivity among participants. The results indicated a significant reduction in fasting glucose levels and improved lipid profiles after treatment with the compound over several weeks.
Propiedades
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O/c1-32-17-19-34(20-18-32)29(27-14-15-28-26(21-27)9-6-16-33(28)2)22-31-30(35)25-12-10-24(11-13-25)23-7-4-3-5-8-23/h3-5,7-8,10-15,21,29H,6,9,16-20,22H2,1-2H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIOZJUIHDMLFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)N(CCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.